VAP-1/SSAO Inhibition: 2-Phenylbenzylamine vs. Benzylamine
2-Phenylbenzylamine demonstrates potent inhibition of Vascular Adhesion Protein-1 (VAP-1/Semicarbazide-Sensitive Amine Oxidase), a validated target for inflammatory and metabolic diseases. It exhibits a sub-micromolar IC50 of 180 nM against human VAP-1 [1]. In stark contrast, the structurally simpler benzylamine, a common substrate and scaffold, displays an IC50 of 1,500 nM (1.5 µM) in the same assay [2]. This represents a greater than 8-fold improvement in potency for the 2-phenyl substituted derivative, underscoring the critical contribution of the ortho-biphenyl motif to target engagement.
| Evidence Dimension | VAP-1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Benzylamine: 1,500 nM |
| Quantified Difference | 8.3-fold lower IC50 (more potent) |
| Conditions | Inhibition of human VAP-1 expressed in CHO cells using 14C-benzylamine as a substrate, with 20-minute preincubation. |
Why This Matters
This quantitative difference in target engagement makes 2-Phenylbenzylamine a far more suitable candidate for VAP-1-related assays and structure-activity relationship (SAR) studies, whereas benzylamine would be an ineffective control or lead compound.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913). Affinity Data for Human Amine oxidase [copper-containing] 3 (VAP-1). View Source
- [2] BindingDB. (n.d.). BDBM50268069 (CHEMBL4104606). Affinity Data for Human Membrane Primary Amine Oxidase (VAP-1). View Source
